molecular formula C12H11BrN2 B189385 6-bromo-N-methyl-N-phenylpyridin-2-amine CAS No. 25194-53-0

6-bromo-N-methyl-N-phenylpyridin-2-amine

Cat. No.: B189385
CAS No.: 25194-53-0
M. Wt: 263.13 g/mol
InChI Key: GLCYCZAVMZSRIY-UHFFFAOYSA-N
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Description

6-bromo-N-methyl-N-phenylpyridin-2-amine is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, a methyl group attached to the nitrogen atom, and a phenyl group attached to the same nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methyl-N-phenylpyridin-2-amine typically involves the bromination of N-methyl-N-phenylpyridin-2-amine. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6th position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methyl-N-phenylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-N-methyl-N-phenylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-N-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-methylpyridin-2-amine
  • N-methyl-N-phenylpyridin-2-amine
  • 6-chloro-N-methyl-N-phenylpyridin-2-amine

Uniqueness

6-bromo-N-methyl-N-phenylpyridin-2-amine is unique due to the presence of both a bromine atom and a phenyl group attached to the nitrogen atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-N-methyl-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCYCZAVMZSRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356449
Record name 6-bromo-N-methyl-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25194-53-0
Record name 6-Bromo-N-methyl-N-phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25194-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-N-methyl-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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